molecular formula C13H17N3S B14425193 Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- CAS No. 80269-69-8

Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl-

Cat. No.: B14425193
CAS No.: 80269-69-8
M. Wt: 247.36 g/mol
InChI Key: DKPNMLOFWYWURL-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- is a chemical compound known for its unique structure and properties It contains a hydrazinecarbothioamide core with a cyclohexylidene and phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with cyclohexanone and aniline under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo nucleophilic addition reactions, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- can be compared with other similar compounds such as:

    Hydrazinecarbothioamide, 2-(1-phenylethylidene): Similar structure but with a phenylethylidene group instead of cyclohexylidene.

    N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazinecarbothioamide: Contains a chromenyl group and is known for its biological activities.

    (E)-2-[(4-chloro-2H-chromen-3-yl)methylene]-N-phenylhydrazinecarbothioamide: Contains a chlorochromenyl group and exhibits unique reactivity.

Properties

CAS No.

80269-69-8

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

1-(cyclohexylideneamino)-3-phenylthiourea

InChI

InChI=1S/C13H17N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,16,17)

InChI Key

DKPNMLOFWYWURL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=S)NC2=CC=CC=C2)CC1

Origin of Product

United States

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